(2E,4E)-5-[(1R,7R,8S,9S)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid
Overview
Description
Pseudolaric Acid A is a diterpenoid compound isolated from the root bark of the golden larch tree, Pseudolarix amabilis . It is known for its significant antifungal, anti-angiogenic, and anticancer properties . This compound has been extensively studied for its potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pseudolaric Acid A involves multiple steps, including Claisen rearrangement, iodoetherification, and ring-closing metathesis . These steps are crucial for constructing the quaternary stereocenters and the seven-membered ring structure characteristic of Pseudolaric Acid A .
Industrial Production Methods: Industrial production of Pseudolaric Acid A typically involves the extraction of the compound from the root bark of Pseudolarix amabilis. The extraction process is followed by purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Pseudolaric Acid A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving Pseudolaric Acid A include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of Pseudolaric Acid A include various derivatives with enhanced antifungal and anticancer properties .
Scientific Research Applications
Pseudolaric Acid A has a wide range of scientific research applications:
Mechanism of Action
Pseudolaric Acid A exerts its effects by inhibiting heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and activation of various client proteins . By binding to the N-terminal domain of Hsp90, Pseudolaric Acid A disrupts its function, leading to the degradation of client proteins and subsequent cell death . This mechanism is particularly effective in cancer cells, where Hsp90 is often overexpressed .
Comparison with Similar Compounds
- Pseudolaric Acid B
- Taxol (Paclitaxel)
- Colchicine
Comparison: Pseudolaric Acid A is unique in its ability to inhibit Hsp90, whereas compounds like Taxol and Colchicine target microtubules . Pseudolaric Acid B, another diterpenoid from the same family, shares similar antifungal and anticancer properties but differs in its molecular targets and mechanisms of action .
Pseudolaric Acid A stands out due to its specific inhibition of Hsp90, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
(2E,4E)-5-[(1R,7R,8S,9S)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-14-7-11-21-12-9-17(22(21,13-8-14)27-16(3)23)20(4,28-19(21)26)10-5-6-15(2)18(24)25/h5-7,10,17H,8-9,11-13H2,1-4H3,(H,24,25)/b10-5+,15-6+/t17-,20-,21+,22+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHMRMDXUXWCDQ-JOCRUOLFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@]23CC[C@H]([C@@]2(CC1)OC(=O)C)[C@](OC3=O)(C)/C=C/C=C(\C)/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82508-32-5 | |
Record name | 82508-32-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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